molecular formula C5H5N5OS B13096922 7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine CAS No. 90180-93-1

7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

Katalognummer: B13096922
CAS-Nummer: 90180-93-1
Molekulargewicht: 183.19 g/mol
InChI-Schlüssel: LYQIXAZFRPYQPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a heterocyclic compound that features a unique combination of oxadiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine typically involves the dimerization of nitrile compounds in the presence of pyridine. For example, 4-amino-1,2,5-oxadiazole-3-carbonitrile can be dimerized using pyridine to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is unique due to its specific structural features, which combine the oxadiazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

90180-93-1

Molekularformel

C5H5N5OS

Molekulargewicht

183.19 g/mol

IUPAC-Name

7-methylsulfanyl-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C5H5N5OS/c1-12-4-2-3(10-11-9-2)7-5(6)8-4/h1H3,(H2,6,7,10)

InChI-Schlüssel

LYQIXAZFRPYQPN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=NC2=NON=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.